molecular formula C18H19NO4S B2966911 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide CAS No. 1428372-93-3

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide

Cat. No.: B2966911
CAS No.: 1428372-93-3
M. Wt: 345.41
InChI Key: WTRZFZDYVSOLMN-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a chemical compound with a complex structure that includes a methoxyphenoxy group, a but-2-yn-1-yl chain, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the but-2-yn-1-yl intermediate, which can be synthesized through a series of reactions involving alkylation and coupling reactions. The methoxyphenoxy group is then introduced through an etherification reaction. Finally, the phenylmethanesulfonamide moiety is attached using sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes. Substitution reactions typically result in the replacement of the sulfonamide group with the nucleophile.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)butane-1-sulfonamide

Uniqueness

Compared to similar compounds, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-17-11-5-6-12-18(17)23-14-8-7-13-19-24(20,21)15-16-9-3-2-4-10-16/h2-6,9-12,19H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRZFZDYVSOLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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